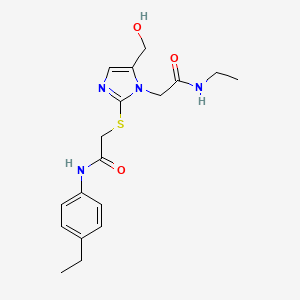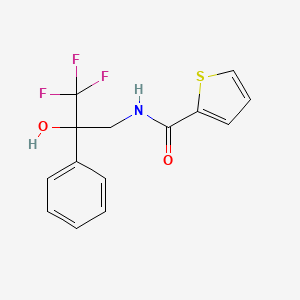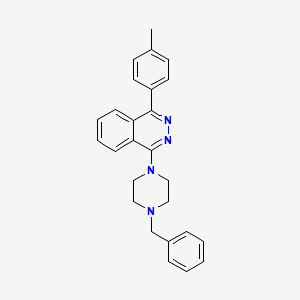![molecular formula C12H16O2 B2842235 2-[3-(Benzyloxy)propyl]oxirane CAS No. 112482-35-6](/img/structure/B2842235.png)
2-[3-(Benzyloxy)propyl]oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-(Benzyloxy)propyl]oxirane” is a chemical compound with the molecular formula C12H16O2 . It has a molecular weight of 192.25 .
Synthesis Analysis
The synthesis of oxiranes, such as “this compound”, often involves reactions with peroxycarboxylic acids . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . Another method involves the treatment of a halohydrin with a base, causing an intramolecular Williamson ether synthesis .Molecular Structure Analysis
The molecular structure of “this compound” consists of a three-membered ring structure, known as an oxirane or epoxide, with a benzyloxypropyl group attached .Chemical Reactions Analysis
Oxiranes, including “this compound”, can undergo a variety of reactions. For instance, they can react with carboxylic acids in the presence of a tertiary amine to produce β-hydroxypropyl esters . They can also undergo ring-opening reactions with various nucleophiles to produce vicinal di- or trifunctional derivatives .科学的研究の応用
Antimicrobial Additives for Lubricating Oils and Fuels
2-[3-(Benzyloxy)propyl]oxirane and its derivatives demonstrate potential as antimicrobial additives in lubricating oils and fuels. A study investigated the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and confirmed their efficacy as antimicrobial agents in these applications (Talybov, Akhmedova, & Yusubov, 2022).
Synthesis of Racemic C-Nucleoside Analogues
The oxirane ring opening of 3-[(benzyloxy)methyl]-7-oxabicyclo[4.1.0]heptane, a compound related to this compound, has been applied in the synthesis of racemic C-nucleoside analogues. This process has implications for the development of novel nucleoside analogues with potential therapeutic applications (Šála, Hřebabecký, Masojídková, & Holý, 2004).
Applications in Natural Product Syntheses
The rearrangement of 2,3-epoxysulfonates, including compounds structurally related to this compound, has been utilized in the synthesis of natural products like (-)-aphanorphine, (-)-alpha-herbertenol, and (-)-herbertenediol (Kita et al., 2003).
Development of Hydrophilic Polyether Elastomers
Research has been conducted on poly[(3-hydroxypropyl)oxirane] and poly[(4-hydroxybutyl)oxirane], which are related to this compound. These polymers demonstrate applications as hydrophilic elastomers and can be used to create tough, clear films from water or methanol (Shih & Tirrell, 1984).
Catalysts in Organic Synthesis
Theoretical studies on the catalytic hydrogenation of oxirane and its methyl derivative, which are structurally similar to this compound, have revealed insights into potential applications of these compounds as catalysts in organic synthesis (Kuevi, Atohoun, & Mensah, 2012).
作用機序
特性
IUPAC Name |
2-(3-phenylmethoxypropyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)9-13-8-4-7-12-10-14-12/h1-3,5-6,12H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTUBUKGYMZYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCOCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112482-35-6 |
Source


|
| Record name | 2-[3-(benzyloxy)propyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide](/img/structure/B2842158.png)

![6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2842161.png)



![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2842166.png)
![(4-(benzylthio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2842168.png)
![5-(4-fluorophenyl)-1-(3-methylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2842169.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2842170.png)
![1-(4-fluorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2842172.png)